N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 477569-83-8; molecular formula C₂₃H₁₅N₃O₃S; MW 413.4 g/mol) is a heterocyclic compound that bridges a benzo[d]thiazole nucleus and a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety through an ortho-substituted phenyl-acetamide linker. It belongs to the broader class of benzothiazole–phthalimide hybrids, a scaffold class for which anticancer, antimicrobial, and kinase-inhibitory activities have been documented in the primary literature.

Molecular Formula C23H15N3O3S
Molecular Weight 413.45
CAS No. 477569-83-8
Cat. No. B2721639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS477569-83-8
Molecular FormulaC23H15N3O3S
Molecular Weight413.45
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
InChIInChI=1S/C23H15N3O3S/c27-20(13-26-22(28)14-7-1-2-8-15(14)23(26)29)24-17-10-4-3-9-16(17)21-25-18-11-5-6-12-19(18)30-21/h1-12H,13H2,(H,24,27)
InChIKeyREGIRAUKHRJPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 477569-83-8) as a Benzothiazole–Phthalimide Hybrid Scaffold


N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 477569-83-8; molecular formula C₂₃H₁₅N₃O₃S; MW 413.4 g/mol) is a heterocyclic compound that bridges a benzo[d]thiazole nucleus and a 1,3-dioxoisoindolin-2-yl (phthalimide) moiety through an ortho-substituted phenyl-acetamide linker [1]. It belongs to the broader class of benzothiazole–phthalimide hybrids, a scaffold class for which anticancer, antimicrobial, and kinase-inhibitory activities have been documented in the primary literature [2]. This compound is distributed as a research-grade screening entity under vendor codes including F0882-1070 and SR-01000908167-1 [1]. Its ortho-phenyl connectivity distinguishes it from the more commonly studied para-substituted or directly N-linked benzothiazole–phthalimide analogs, creating a structurally differentiated vector for structure–activity relationship (SAR) exploration and lead optimization programs [1].

Why In-Class Benzothiazole–Phthalimide Analogs Cannot Substitute for CAS 477569-83-8 Without Functional Validation


Benzothiazole–phthalimide hybrids exhibit pronounced structure–activity relationship (SAR) sensitivity to linker regiochemistry and substitution pattern [1]. Published data demonstrate that the position of the phenyl bridge—ortho, meta, or para relative to the benzothiazole C2 position—can substantially alter target engagement, as documented for CK-1δ inhibitors where IC₅₀ values span nanomolar to micromolar ranges across closely related N-(benzothiazolyl)-2-phenylacetamide derivatives [2]. Furthermore, in the Barbarossa et al. (2023) benzothiazole–phthalimide series, variations in substitution on the phthalimide N-atom alone yielded differences in anti-breast cancer potency and antimicrobial MIC values of several-fold [1]. CAS 477569-83-8 carries a distinct ortho-substituted phenyl linker that is underrepresented in the published SAR landscape; generic replacement by a para-phenyl or directly N-linked analog would represent an unvalidated structural perturbation, with unpredictable consequences for potency, selectivity, and physicochemical properties. Procurement of the exact ortho-phenyl compound is therefore a prerequisite for any SAR campaign aiming to probe the contribution of linker geometry within this pharmacophore class [1].

Quantitative Differentiation Evidence for N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 477569-83-8) Relative to Structural Analogs


Ortho-Phenyl Linker Geometry: A Structural Feature Underrepresented in Published Benzothiazole–Phthalimide SAR

CAS 477569-83-8 incorporates an ortho-substituted phenyl ring as the linker between the benzothiazole C2 position and the acetamide–phthalimide terminus. In the published literature on benzothiazole–phthalimide hybrids, the dominant connectivity modes are either direct N-linkage of the phthalimide to the benzothiazole nitrogen (as in the Barbarossa et al. 2023 series) or para-substituted phenyl linkers (e.g., CAS 349637-02-1) [1]. The ortho configuration introduces a distinct dihedral angle between the benzothiazole and the acetamide plane, which is predicted to alter both the three-dimensional pharmacophore presentation and the conformational flexibility relative to para analogs [2]. No published head-to-head comparison of ortho- versus para-phenyl-linked benzothiazole–phthalimide hybrids was identified in the literature as of May 2026 [1].

Medicinal chemistry Structure–activity relationship Kinase inhibitor design

Benchmarking Against the N-(Benzothiazolyl)-2-phenylacetamide CK-1δ Inhibitor Pharmacophore: Class-Level Potency Context

The N-(benzothiazolyl)-2-phenylacetamide chemotype is a validated pharmacophore for casein kinase 1 delta (CK-1δ) inhibition, with lead compound 4 (N-(benzothiazol-2-yl)-2-(3-chlorophenyl)acetamide) demonstrating an IC₅₀ of 23 nM against recombinant CK-1δ, neuroprotection in SH-SY5Y cells at 10 μM, and in vivo dopaminergic neuroprotection in a 6-OHDA rat model of Parkinson's disease [1]. CAS 477569-83-8 shares the core N-(benzothiazol-2-yl)-phenylacetamide substructure but replaces the chlorophenylacetyl side chain with a phthalimide-containing acetamide. In the original CK-1δ SAR series (compounds 1–7, Table 1 of Salado et al. 2017), all active analogs bear a substituted phenylacetyl group; the phthalimide substitution present in CAS 477569-83-8 has not been evaluated in this enzymatic assay [1].

Neurodegeneration Casein kinase 1 delta Parkinson's disease

Antimicrobial Activity Benchmark: Benzothiazole–Phthalimide Hybrid 3h as the Class Reference Compound

The benzothiazole–phthalimide hybrid class has demonstrated antimicrobial activity against clinically relevant ESKAPE pathogens. In the Barbarossa et al. (2023) study, compound 3h exhibited the highest potency with MIC values ranging from 16 to 32 µg/mL against Gram-positive (Enterococcus faecium, Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) bacterial strains, as well as antifungal activity against Candida spp. [1]. CAS 477569-83-8 differs from 3h in the linker architecture: 3h features a direct N-linkage of the phthalimide to the benzothiazole, whereas CAS 477569-83-8 introduces an ortho-phenyl-acetamide spacer that increases molecular weight, lipophilicity (XLogP3 3.9), and the number of rotatable bonds (4 vs. fewer in the N-linked series) [2].

Antimicrobial resistance ESKAPE pathogens Benzothiazole-phthalimide hybrids

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile Relative to Closest Analogs

Computed physicochemical properties of CAS 477569-83-8 (PubChem): XLogP3 = 3.9, topological polar surface area (TPSA) = 108 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, rotatable bond count = 4, molecular weight = 413.4 g/mol [1]. Compared to the close para-methyl analog (CAS 349637-02-1, MW 411.4 g/mol), the ortho-substitution in CAS 477569-83-8 is expected to reduce the effective TPSA accessible for intermolecular hydrogen bonding due to intramolecular N–H⋯N or N–H⋯S interactions between the acetamide NH and the benzothiazole nitrogen or sulfur, a conformational feature documented for ortho-substituted 2-phenylbenzothiazoles [2]. Such intramolecular shielding can reduce aqueous solubility and modulate membrane permeability relative to para analogs.

Drug-likeness ADME prediction Physicochemical profiling

Synthetic Tractability and Purity Specifications as Procurement-Grade Quality Metrics

CAS 477569-83-8 is synthesized via multi-step organic reactions involving condensation of 2-(benzo[d]thiazol-2-yl)aniline with 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride or equivalent activated ester intermediates [1]. The compound is available from multiple commercial vendors with reported purity specifications, and its identity is confirmed by standardized analytical methods including NMR, HPLC, and mass spectrometry [1]. In contrast to more complex benzothiazole–phthalimide hybrids such as PTP1B-IN-14 (CAS 724451-35-8, MW 589.73, 5 rotatable bonds) that require multi-step thioether couplings, CAS 477569-83-8 benefits from a convergent synthetic route with fewer stereochemical considerations (no chiral centers, no defined stereocenters) [2].

Chemical synthesis Quality control Research-grade procurement

Recommended Research Application Scenarios for N-(2-(Benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 477569-83-8)


Casein Kinase 1 Delta (CK-1δ) Inhibitor Lead Optimization: Probing the Phthalimide Substituent Space

Given that N-(benzothiazol-2-yl)-2-phenylacetamides are validated CK-1δ inhibitors with nanomolar potency (compound 4, IC₅₀ = 23 nM) and demonstrated in vivo neuroprotection in Parkinson's disease models [1], CAS 477569-83-8 serves as a designed probe to test whether the 2-(1,3-dioxoisoindolin-2-yl)acetyl substitution retains or modulates CK-1δ affinity. The ortho-phenyl linker geometry introduces a conformational constraint not explored in the original SAR series, making this compound relevant for CNS-penetrant CK-1δ inhibitor programs targeting neurodegenerative diseases such as Parkinson's disease, amyotrophic lateral sclerosis (ALS), and TDP-43 proteinopathies [1].

Antimicrobial Lead Discovery: Expansion of the Benzothiazole–Phthalimide Hybrid Class Against ESKAPE Pathogens

The class benchmark compound 3h (Barbarossa et al. 2023) demonstrated MIC values of 16–32 µg/mL against ESKAPE pathogens including MRSA, Klebsiella pneumoniae, and Pseudomonas aeruginosa [2]. CAS 477569-83-8 represents a structurally distinct entry into this antimicrobial chemotype, with the ortho-phenyl linker potentially altering cell envelope penetration and efflux susceptibility. Procurement of this compound is warranted for minimum inhibitory concentration (MIC) screening panels and follow-up time-kill kinetic assays against Gram-positive and Gram-negative clinical isolates [2].

Structure–Activity Relationship (SAR) Library Enumeration: Linker Geometry Diversification for Benzothiazole–Phthalimide Hybrids

The underrepresentation of ortho-substituted phenyl linkers in published benzothiazole–phthalimide SAR [2] creates a strategic opportunity for library design. CAS 477569-83-8 can serve as the ortho-linker reference point in a matrix SAR study alongside para-phenyl (CAS 349637-02-1), meta-phenyl, and directly N-linked analogs, enabling systematic evaluation of linker geometry on target engagement (CK-1δ IC₅₀), cellular potency (neuroprotection EC₅₀ or antimicrobial MIC), and ADME parameters (logD, solubility, microsomal stability) [1][2].

Physicochemical and ADME Profiling of Ortho-Substituted 2-Phenylbenzothiazole Scaffolds

The computed XLogP3 of 3.9 and TPSA of 108 Ų for CAS 477569-83-8 comply with Lipinski's Rule of 5 [3], while the ortho-substitution is predicted to enable intramolecular N–H⋯N hydrogen bonding that modulates effective polarity [2]. This compound is suited for experimental determination of logD₇.₄, aqueous solubility, Caco-2 permeability, and plasma protein binding, providing quantitative ADME benchmarks for the ortho-phenyl linker subclass and enabling data-driven comparison with para-substituted and N-linked benzothiazole–phthalimide analogs [2].

Quote Request

Request a Quote for N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.